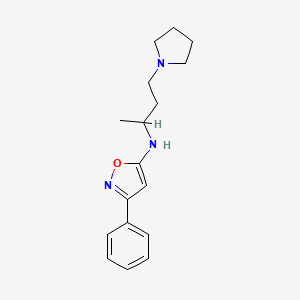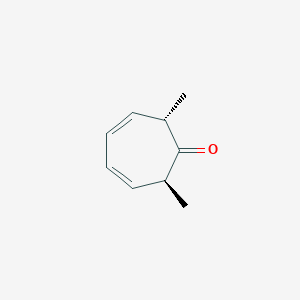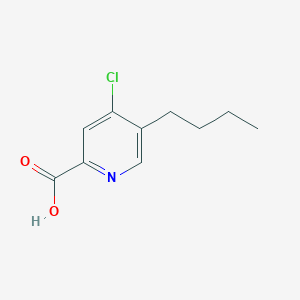
5-Butyl-4-chloropyridine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Butyl-4-chloropyridine-2-carboxylic acid is a chemical compound that belongs to the class of pyridinecarboxylic acids It is characterized by the presence of a butyl group at the 5-position, a chlorine atom at the 4-position, and a carboxylic acid group at the 2-position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyl-4-chloropyridine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the Vilsmeier-Haack reaction, where a ketone is reacted with a chlorinating agent to produce conjugated iminium salts. These salts, upon basic workup, react with ammonium acetate to form the desired chloropyridine derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
5-Butyl-4-chloropyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Sodium dichromate in the presence of sulfuric acid can be used as an oxidizing agent.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
5-Butyl-4-chloropyridine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 5-Butyl-4-chloropyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloropyridine-4-carboxylic acid: Similar structure but with a chlorine atom at the 2-position and a carboxylic acid group at the 4-position.
5-Chloropyridine-2-carboxylic acid: Similar structure but with a chlorine atom at the 5-position and a carboxylic acid group at the 2-position.
Uniqueness
5-Butyl-4-chloropyridine-2-carboxylic acid is unique due to the presence of the butyl group at the 5-position, which can influence its chemical reactivity and biological activity compared to other chloropyridinecarboxylic acids.
Propiedades
Número CAS |
86873-65-6 |
|---|---|
Fórmula molecular |
C10H12ClNO2 |
Peso molecular |
213.66 g/mol |
Nombre IUPAC |
5-butyl-4-chloropyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H12ClNO2/c1-2-3-4-7-6-12-9(10(13)14)5-8(7)11/h5-6H,2-4H2,1H3,(H,13,14) |
Clave InChI |
PEGRJXVVDNTUFQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CN=C(C=C1Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



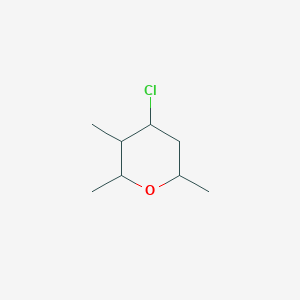
![2-[4-Chloro-2-(2-phenyl-1,3-dioxolan-2-yl)phenoxy]ethan-1-amine](/img/structure/B14401837.png)
![1-(1-{[Dichloro(fluoro)methyl]sulfanyl}-4-phenyl-1H-pyrrol-3-yl)ethan-1-one](/img/structure/B14401844.png)
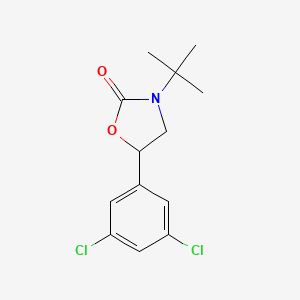
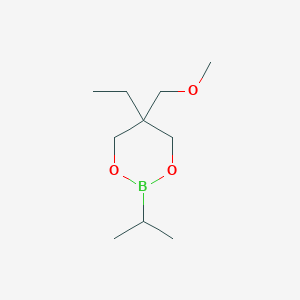

amino}ethane-1-sulfonic acid](/img/structure/B14401869.png)
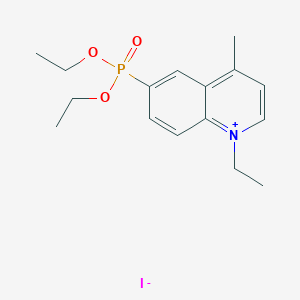
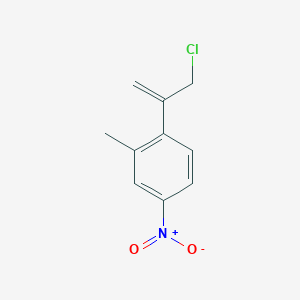
![3-Nitro-1-[(trifluoromethyl)sulfanyl]naphthalene](/img/structure/B14401886.png)

